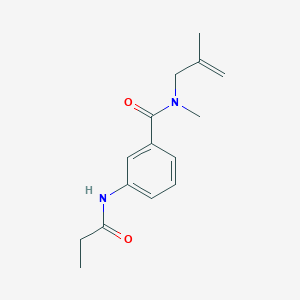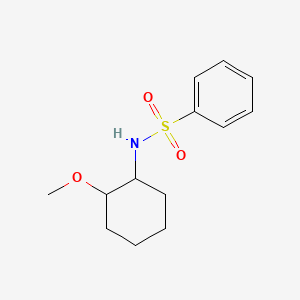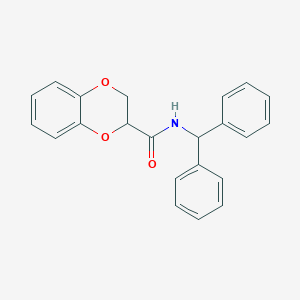
N-methyl-N-(2-methylprop-2-en-1-yl)-3-(propionylamino)benzamide
Vue d'ensemble
Description
N-methyl-N-(2-methylprop-2-en-1-yl)-3-(propionylamino)benzamide, also known as MPAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a synthetic compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 90-92°C.
Mécanisme D'action
The exact mechanism of action of N-methyl-N-(2-methylprop-2-en-1-yl)-3-(propionylamino)benzamide is not fully understood, but it is believed to act as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDACs, this compound can lead to the accumulation of acetylated histones, which can promote gene transcription and lead to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-(2-methylprop-2-en-1-yl)-3-(propionylamino)benzamide is its versatility as a starting material for the synthesis of novel compounds. This compound can be easily modified to introduce various functional groups, which can lead to the synthesis of compounds with different properties and potential applications. However, one of the limitations of this compound is its relatively low potency as an HDAC inhibitor compared to other compounds. This can make it difficult to achieve the desired biological effects at lower concentrations, which can limit its potential applications.
Orientations Futures
There are several future directions for the study of N-methyl-N-(2-methylprop-2-en-1-yl)-3-(propionylamino)benzamide and its potential applications. One area of research is the development of more potent HDAC inhibitors based on the structure of this compound. Another area of research is the study of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of this compound. Additionally, the use of this compound as a building block for the synthesis of functionalized materials and polymers is an area of research with significant potential.
Applications De Recherche Scientifique
N-methyl-N-(2-methylprop-2-en-1-yl)-3-(propionylamino)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer. In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and materials.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylprop-2-enyl)-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-14(18)16-13-8-6-7-12(9-13)15(19)17(4)10-11(2)3/h6-9H,2,5,10H2,1,3-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJUSYVQFWEWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(C)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4,5-dimethyl-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971060.png)

![4-chloro-3-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3971080.png)
![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B3971085.png)


![2-[(cyclohexylacetyl)amino]benzamide](/img/structure/B3971098.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3971112.png)
![4-{[2-(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 4-methylbenzoate](/img/structure/B3971119.png)
![1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B3971122.png)
![N,N-dimethyl-2-[4-(2-quinolinyl)-2-morpholinyl]ethanamine](/img/structure/B3971124.png)
![1'-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate](/img/structure/B3971129.png)
![2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971131.png)
![N-cyclopentyl-4-[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B3971137.png)